molecular formula C18H21N3O3 B5350550 (3S*,4S*)-4-(4-morpholinyl)-1-(6-quinolinylcarbonyl)-3-pyrrolidinol

(3S*,4S*)-4-(4-morpholinyl)-1-(6-quinolinylcarbonyl)-3-pyrrolidinol

Cat. No. B5350550
M. Wt: 327.4 g/mol
InChI Key: FSZRNKJVTHNEFG-IRXDYDNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S*,4S*)-4-(4-morpholinyl)-1-(6-quinolinylcarbonyl)-3-pyrrolidinol, commonly known as quinpirole, is a synthetic dopamine receptor agonist that is widely used in scientific research. It has been found to be effective in the treatment of various neurological disorders, including Parkinson's disease and schizophrenia.

Mechanism of Action

Quinpirole acts as an agonist of the D2 dopamine receptor, which is a G protein-coupled receptor that is widely expressed in the brain. Activation of the D2 receptor by quinpirole leads to the inhibition of adenylate cyclase, which reduces the production of cyclic AMP and leads to decreased neurotransmitter release. This ultimately results in a decrease in dopamine signaling in the brain.
Biochemical and physiological effects:
Quinpirole has been found to have a range of biochemical and physiological effects, including increased locomotor activity, decreased food intake, and decreased body weight. It has also been found to have anxiolytic and antidepressant effects in animal models. In addition, quinpirole has been found to modulate the activity of other neurotransmitter systems, including glutamate and GABA.

Advantages and Limitations for Lab Experiments

Quinpirole is a widely used tool in scientific research due to its potent and selective agonist activity at the D2 dopamine receptor. It has been found to be effective in a range of experimental paradigms, including behavioral assays and electrophysiological recordings. However, its use is limited by its potential for off-target effects and the need for careful dose selection to avoid non-specific effects.

Future Directions

There are a number of future directions for research on quinpirole. One area of interest is the role of dopamine signaling in addiction and reward processing, and the potential for quinpirole to be used as a therapeutic agent for these disorders. Another area of interest is the potential for quinpirole to be used as a tool for studying the function of other neurotransmitter systems, including glutamate and GABA. Finally, there is a need for further research to better understand the mechanism of action of quinpirole and its potential for off-target effects.
In conclusion, quinpirole is a potent dopamine receptor agonist that is widely used in scientific research. Its use has contributed to our understanding of the role of dopamine in a range of neurological disorders and has potential for future therapeutic applications. Further research is needed to fully understand the mechanism of action of quinpirole and its potential for off-target effects.

Synthesis Methods

Quinpirole can be synthesized using a multi-step process that involves the reaction of 6-chloroquinoline with morpholine and subsequent cyclization to form the pyrrolidine ring. The resulting compound is then treated with acetic anhydride and triethylamine to form the quinolinecarbonyl group. The final product is obtained by resolution of the racemic mixture using chiral chromatography.

Scientific Research Applications

Quinpirole is commonly used in scientific research to study the function of dopamine receptors in the brain. It has been found to be a potent agonist of the D2 dopamine receptor, which is implicated in a range of neurological disorders, including Parkinson's disease and schizophrenia. Quinpirole is also used to study the role of dopamine in reward processing, addiction, and mood disorders.

properties

IUPAC Name

[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-quinolin-6-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c22-17-12-21(11-16(17)20-6-8-24-9-7-20)18(23)14-3-4-15-13(10-14)2-1-5-19-15/h1-5,10,16-17,22H,6-9,11-12H2/t16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZRNKJVTHNEFG-IRXDYDNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CN(CC2O)C(=O)C3=CC4=C(C=C3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1[C@H]2CN(C[C@@H]2O)C(=O)C3=CC4=C(C=C3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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